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Compound of Interest

Compound Name: 2-Methoxyethylamine

Cat. No.: B085606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is critical to

the success of a synthetic route. This guide provides an objective comparison of two primary

alkylamines, 2-methoxyethylamine and 2-ethoxyethylamine, highlighting their respective

properties and performance in key synthetic applications. This comparison is supported by

physicochemical data and detailed experimental protocols to assist researchers in making

informed decisions for their synthetic strategies.

Physicochemical Properties
A fundamental understanding of the chemical and physical properties of these two reagents is

essential for predicting their reactivity, designing reaction conditions, and ensuring safe

handling.
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Property 2-Methoxyethylamine 2-Ethoxyethylamine

CAS Number 109-85-3[1][2] 110-76-9

Molecular Formula C₃H₉NO[1][2] C₄H₁₁NO

Molecular Weight 75.11 g/mol [2] 89.14 g/mol

Boiling Point 95-107 °C[1] 105 °C

Melting Point -70 to -82 °C[1] Not readily available

Density ~0.87 g/cm³ at 20 °C[3] ~0.85 g/cm³ at 20 °C

pKa of Conjugate Acid 9.89 at 10 °C[1][4] Not readily available

Solubility in Water
Highly soluble (651 g/L at 25

°C)[1]
Completely miscible

Appearance
Clear, colorless liquid with a

strong odor[1]
Clear, colorless liquid

Flammability Highly flammable[1] Flammable

Performance in Key Synthetic Applications
Both 2-methoxyethylamine and 2-ethoxyethylamine are valuable intermediates in the

synthesis of fine chemicals, particularly in the pharmaceutical industry. Their utility stems from

the presence of a primary amine group, which serves as a potent nucleophile.

2-Methoxyethylamine is widely employed as a crucial building block in the synthesis of

various pharmaceutical compounds.[5] Its strong nucleophilicity makes it suitable for reactions

such as nucleophilic substitution and aza-Michael additions.[5] A notable application is in the

synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-blocking

activity used in the management of cardiovascular disorders. In this synthesis, 2-
methoxyethylamine is a precursor to the key intermediate 2-(2-methoxyphenoxy)ethylamine,

which is then condensed with a carbazole derivative.

2-Ethoxyethylamine also serves as a versatile precursor in the production of complex amines

integral to the structure of numerous active pharmaceutical ingredients. A prominent example is

its use in the synthesis of the alpha-1 adrenergic receptor antagonist Tamsulosin, which is used
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to treat benign prostatic hyperplasia.[6] The synthesis involves the N-alkylation of a chiral

amine with an intermediate derived from 2-ethoxyethylamine, namely 2-(2-ethoxyphenoxy)ethyl

bromide.[7]

Comparative Reactivity
While direct, side-by-side comparative studies on the reaction kinetics of these two amines are

scarce in the literature, their relative performance can be inferred from fundamental chemical

principles.

Nucleophilicity and Basicity: Both are primary amines with a lone pair of electrons on the

nitrogen atom, making them effective nucleophiles.[8] The basicity of 2-methoxyethylamine
is known (pKa of conjugate acid is 9.89 at 10°C).[1][4] While the pKa for 2-ethoxyethylamine

is not readily available, the slightly greater electron-donating inductive effect of the ethyl

group compared to the methyl group would theoretically make 2-ethoxyethylamine a slightly

stronger base and a more potent nucleophile. However, this difference is expected to be

minimal and may not significantly impact reaction outcomes in many cases.

Steric Hindrance: The ethyl group in 2-ethoxyethylamine is bulkier than the methyl group in

2-methoxyethylamine. This increased steric hindrance in 2-ethoxyethylamine could

potentially slow down reactions with sterically demanding electrophiles compared to 2-
methoxyethylamine.[9][10] Conversely, this steric bulk might be advantageous in reactions

where selectivity is desired.

Solubility: Both amines are highly soluble in water and polar organic solvents like ethanol.[1]

[11] This is attributed to the presence of the amine and ether functionalities, which can

participate in hydrogen bonding. Their good solubility in a range of solvents makes them

versatile for various reaction conditions.

Experimental Protocols
The following are representative experimental protocols for the synthesis of key pharmaceutical

intermediates using 2-methoxyethylamine and 2-ethoxyethylamine.

Synthesis of a Carvedilol Intermediate using a 2-
Methoxyethylamine Derivative
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This protocol describes the synthesis of 1-(2-(2-methoxyphenoxy)ethylamino)-3-(9H-carbazol-

4-yloxy)propan-2-yl acetate, an intermediate in the synthesis of Carvedilol.

Reactants:

4-(oxiran-2-ylmethoxy)-9H-carbazole

2-(2-methoxyphenoxy)ethanamine (derived from 2-methoxyethylamine)

Potassium carbonate

Toluene

Ethyl acetate

Procedure:

To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol acetate (10.0g, 0.03 mol)

in Toluene (20.0ml), add potassium carbonate (8.7 g, 0.06 mol) and 2-(2-

methoxyphenoxy)ethanamine (5.7 g, 0.034 mol).

Stir the mixture for 15 minutes at room temperature.

Slowly raise the temperature to 80 °C and maintain until the reaction is complete, as

monitored by TLC.

After completion, cool the reaction mixture to 30 °C.

Filter the reaction mass and wash the solid with toluene.

Distill the solvent from the filtrate under reduced pressure at a temperature below 60 °C to

obtain a residue.

Dissolve the residue in ethyl acetate and wash with water.

Dry the organic layer with anhydrous sodium sulphate and distill the solvent under reduced

pressure to obtain the crude product.
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Purify the obtained residue by column chromatography to yield 1-(2-(2-

methoxyphenoxy)ethylamino)-3-(9H-carbazol-4-yloxy)propan-2-yl acetate.

Synthesis of a Tamsulosin Intermediate using a 2-
Ethoxyethylamine Derivative
This protocol outlines the synthesis of 2-(2-ethoxyphenoxy)ethyl bromide, a key intermediate

for Tamsulosin.

Reactants:

o-ethoxyphenol

1,2-dibromoethane

Tetrabutylammonium bromide (phase-transfer catalyst)

10% Sodium hydroxide solution

Procedure:

Dissolve o-ethoxyphenol (88g) in 1,2-dibromoethane (176ml).

Add tetrabutylammonium bromide (10.27g) as a phase-transfer catalyst.

Heat the mixture to 75°C.

Slowly add 10% sodium hydroxide solution (640ml) dropwise over approximately 6 hours,

maintaining the pH between 9 and 10.

After the reaction is complete, separate the organic layer.

Wash the organic layer with a saturated sodium chloride solution (200ml) and then with

water (200ml).

Concentrate the organic layer to dryness.
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Recrystallize the crude product from ethanol (200mL) to yield 2-(2-ethoxyphenoxy)ethyl

bromide.[7]

Visualization of a General Synthetic Workflow
The following diagram illustrates a typical N-alkylation reaction, a common transformation for

both 2-methoxyethylamine and 2-ethoxyethylamine.
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Caption: General workflow for the N-alkylation of a primary amine.

Signaling Pathway in Drug Action
Tamsulosin, synthesized using a 2-ethoxyethylamine derivative, acts by blocking alpha-1

adrenergic receptors in the smooth muscle of the prostate and bladder neck. This leads to

muscle relaxation and improved urine flow.
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Caption: Simplified signaling pathway of Tamsulosin's mechanism of action.[7]
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Conclusion
Both 2-methoxyethylamine and 2-ethoxyethylamine are valuable and versatile primary

amines in organic synthesis. The choice between them will largely depend on the specific

requirements of the synthetic target. 2-Methoxyethylamine, with its slightly lower steric profile,

may be preferred for reactions with bulky electrophiles. In contrast, the ethyl group in 2-

ethoxyethylamine might offer subtle advantages in terms of nucleophilicity. Ultimately, factors

such as cost, availability, and the specific reaction conditions will guide the synthetic chemist's

decision. This guide provides a foundational comparison to aid in this selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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